molecular formula C32H26N2O6 B12008190 1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767310-39-4

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12008190
CAS No.: 767310-39-4
M. Wt: 534.6 g/mol
InChI Key: LLUYGJRNMITEQM-HNSNBQBZSA-N
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Description

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of naphthyl groups, acetyl, carbohydrazonoyl, and dimethoxybenzoate moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of 2-Naphthyloxyacetic Acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Acetyl Carbohydrazide: This intermediate can be synthesized by reacting hydrazine hydrate with acetic anhydride.

    Coupling Reaction: The final compound is obtained by coupling 2-naphthyloxyacetic acid with acetyl carbohydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

1-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Synthesis and Structure

The compound can be synthesized through a series of reactions involving naphthalene derivatives and hydrazones. The general synthetic route involves the formation of a hydrazone linkage followed by esterification with 3,4-dimethoxybenzoic acid. The structural formula is represented as follows:

C22H22N4O4\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_4

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds, revealing promising results. For instance, certain naphthyl-hydrazone derivatives demonstrated IC50 values indicating potent cytotoxic effects against cancer cell lines.

CompoundCell LineIC50 (µM)
AHeLa15
BMCF-712
CA54918

These findings imply that the compound may also exhibit cytotoxic properties worthy of further investigation.

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with cellular targets such as enzymes and receptors. For instance, some studies suggest that naphthalene derivatives can inhibit bacterial cell wall synthesis or disrupt cellular membrane integrity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers synthesized a series of naphthyl-hydrazone derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the naphthyl moiety significantly affected the antibacterial activity.
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that certain structural modifications enhanced cytotoxicity, suggesting potential pathways for drug development.

Properties

CAS No.

767310-39-4

Molecular Formula

C32H26N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

[1-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C32H26N2O6/c1-37-29-16-13-24(18-30(29)38-2)32(36)40-28-15-12-22-8-5-6-10-26(22)27(28)19-33-34-31(35)20-39-25-14-11-21-7-3-4-9-23(21)17-25/h3-19H,20H2,1-2H3,(H,34,35)/b33-19+

InChI Key

LLUYGJRNMITEQM-HNSNBQBZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC5=CC=CC=C5C=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC5=CC=CC=C5C=C4)OC

Origin of Product

United States

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